molecular formula C3H7NO2 B1166809 HYDROXYPROPYL CHITOSAN CAS No. 104673-29-2

HYDROXYPROPYL CHITOSAN

Cat. No.: B1166809
CAS No.: 104673-29-2
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Description

Hydroxypropyl Chitosan (HPC) is a chemically modified derivative of chitosan, engineered through the introduction of hydroxypropyl groups onto the polymer chain . This key modification significantly enhances its water solubility across a wide pH range compared to native chitosan, which is only soluble in acidic solutions, thereby greatly expanding its utility in biomedical and pharmaceutical research . This compound is extensively investigated for advanced drug delivery systems . Its solubility, biocompatibility, and mucoadhesive properties make it an ideal carrier for various active ingredients, enabling the development of nanoparticles, microspheres, and hydrogels for controlled and targeted release . Researchers value HPC for its ability to improve drug stability and bioavailability, and for its potential in delivering sensitive bioactive compounds like proteins and peptides . Furthermore, HPC-based injectable and self-healing hydrogels are prominent in wound repair research. These biomaterials provide a moist healing environment, exhibit excellent hemostatic (bleeding-control) properties, and possess inherent antimicrobial and antioxidant activities that protect against infection and reduce inflammation, thus promoting all stages of skin regeneration . The antimicrobial mechanism of this compound, a trait inherited from chitosan, is primarily attributed to the electrostatic interaction between its positively charged amino groups and the negatively charged components of microbial cell surfaces . This interaction can disrupt the cell membrane/wall, form a film that blocks nutrient exchange, and, for lower molecular weight fractions, potentially penetrate the cell to affect DNA/RNA and protein synthesis . In summary, this compound is a versatile biomaterial characterized by its enhanced water solubility, excellent biocompatibility and biodegradability, film-forming and gel-forming capabilities, and functional groups that allow for further chemical modification . These properties make it a highly valuable reagent for scientific exploration in drug delivery, tissue engineering, and the development of antimicrobial coatings and formulations. This product is intended for research purposes only and is not for human or veterinary diagnostic use or therapeutic personal use.

Properties

CAS No.

104673-29-2

Molecular Formula

C3H7NO2

Synonyms

N-(2-Hydroxypropyl)chitosan

Origin of Product

United States

Preparation Methods

Temperature and Time

A comparative analysis reveals temperature-dependent yield profiles:

Temperature (°C)Reaction Time (h)Yield (%)DS (%)Source
55725.6548.0
70530.1252.3
902468.00N/A

Higher temperatures (>70°C) accelerate ring-opening of epoxides but risk chitosan degradation. The 90°C autoclave method in compensates for shorter reaction times (24 hours) through pressurized conditions.

Structural and Functional Characterization

Spectroscopic Analysis

FT-IR: Hydroxypropyl substitution is confirmed by:

  • C-O-C stretching at 1,100 cm⁻¹

  • CH₂/CH₃ deformation at 1,380 cm⁻¹

¹H NMR:

  • Propyl group protons at δ 1.05–1.15 ppm (CH₃)

  • Hydroxyl-bearing methine at δ 3.45–3.60 ppm

Crystallinity and Thermal Stability

XRD spectra show reduced crystallinity in derivatives, with the chitosan peak at 2θ = 20° diminishing in intensity by 40–60%. TGA data indicate 15–20% higher decomposition temperatures (280–300°C) compared to native chitosan (230–250°C), confirming enhanced thermal stability.

Recent Advances in Synthesis (2021–2024)

Alkaline-Free Methods

A 2024 innovation employs ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) as dual solvent-catalysts, achieving DS = 0.56 at 60°C in 6 hours without NaOH. This eliminates neutralization steps, reducing wastewater generation.

Continuous Flow Reactors

Pilot-scale studies using tubular reactors demonstrate 90% conversion efficiency at 65°C with residence times <2 hours, offering scalability advantages over batch processes .

Chemical Reactions Analysis

Reaction Mechanism

  • Alkaline Activation : Sodium hydroxide deprotonates chitosan’s C6-OH, forming reactive alkoxide ions.

  • Nucleophilic Substitution : Propylene oxide undergoes ring-opening, attaching hydroxypropyl groups to chitosan’s backbone .

  • Equation :

    Chitosan OH+CH2CH OH CH3NaOHChitosan O CH2CH OH CH3\text{Chitosan OH}+\text{CH}_2\text{CH OH CH}_3\xrightarrow{\text{NaOH}}\text{Chitosan O CH}_2\text{CH OH CH}_3

Optimized Conditions

ParameterOptimal ValueYield (%)Grafting Ratio (%)
Temperature55°C25.6568.81
Reaction Time7 hours23.3163.17
Propylene Oxide:Chitosan12.5:1 (w/w)24.5065.20

Data derived from single-factor experiments .

Quaternization for Cationic Derivatives

HPC can be further modified to introduce quaternary ammonium groups, enhancing antimicrobial activity .

Reaction with Glycidyltrimethylammonium Chloride (GTMAC)

  • Conditions : Neutral pH, 60°C, 6 hours.

  • Mechanism : Epoxide ring-opening of GTMAC by HPC’s amino groups forms quaternary ammonium salts .

  • Equation :

    HPC NH2+GTMACHPC NH CH2CH OH CH2N+(CH3)3Cl\text{HPC NH}_2+\text{GTMAC}\rightarrow \text{HPC NH CH}_2\text{CH OH CH}_2\text{N}^+(\text{CH}_3)_3\text{Cl}^-

Performance Data

GTMAC:Chitosan (mol/mol)Degree of Substitution (DS)Water Solubility (mg/mL)
4:10.86895.2
3:10.64282.7

Higher DS correlates with improved solubility and antibacterial efficacy .

Acylation for Functionalization

Acylation modifies HPC’s amino groups, altering physicochemical properties for drug delivery .

N-Acylation vs. O-Acylation

  • N-Acylation : Dominates under acidic conditions; amino groups react with acyl chlorides.

  • O-Acylation : Requires protecting amino groups (e.g., trifluoroacetic acid); targets C3/C6 hydroxyls .

Acylating AgentReaction SiteSolubility ChangeApplication
Acetic AnhydrideN-positionReducedHydrophobic films
Succinic AnhydrideO-positionIncreasedpH-responsive gels

Crosslinking for Hydrogel Formation

HPC forms hydrogels via physical or chemical crosslinking, useful in wound dressings .

Ionic Crosslinking with Tripolyphosphate (TPP)

  • Mechanism : Electrostatic interaction between protonated amino groups (-NH₃⁺) and TPP anions.

  • Conditions : Room temperature, pH 5.5–6.0.

HPC:TPP (w/w)Gelation Time (min)Swelling Ratio (%)
1:0.5151,200
1:18980

Higher TPP concentrations accelerate gelation but reduce swelling capacity .

Bioconjugation via Click Chemistry

HPC’s hydroxyl groups are modified for targeted drug delivery using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

Reaction Steps

  • Azidation : HPC reacts with sodium azide to form azide-terminated HPC.

  • CuAAC : Azides react with alkynes (e.g., pentynoyl peptides) to form triazole linkages.

ConjugateGrafting Efficiency (%)Bioactivity Retention (%)
HPC-CRAMP18–3578.492.6
HPC-PEG85.288.3

Triazole linkages enhance stability without compromising bioactivity .

Oxidative Degradation

HPC undergoes controlled degradation via oxidation, producing low-molecular-weight oligomers.

Periodate Oxidation

  • Reagent : Sodium periodate (NaIO₄).

  • Mechanism : Cleaves C2-C3 bonds in glucosamine units, forming aldehyde groups.

NaIO₄:HPC (mol/mol)Reaction Time (h)Molecular Weight (kDa)
1:1412.5
2:168.2

Degraded products show enhanced antioxidant activity.

Scientific Research Applications

Biomedical Applications

Wound Healing

Hydroxypropyl chitosan has been utilized in the development of injectable hydrogels that exhibit antimicrobial and hemostatic properties. A study demonstrated that hydrogels made from this compound and ε-poly-l-lysine can effectively promote wound healing by providing a moist environment and enhancing hemostatic capabilities. The hydrogels showed excellent physicochemical properties such as injectability and self-healing, making them suitable for irregular wounds while also reducing inflammation and bacterial infections at the wound site .

Bone Tissue Engineering

Research has explored the use of electrospun nanofiber mats composed of this compound and polyvinyl alcohol to enhance osteogenesis in bone cells. The study indicated that these nanofibers could induce osteoblast differentiation, suggesting potential applications in bone tissue engineering .

Drug Delivery Systems

This compound nanoparticles have been investigated for their ability to encapsulate drugs and deliver them effectively. Their biocompatibility allows for sustained release profiles, making them suitable for various therapeutic agents in targeted drug delivery systems.

Textile Treatments

Antimicrobial Properties

This compound nanoparticles have been applied to textiles, particularly silk fabrics, to impart antimicrobial properties. A study showed that treated silk exhibited over 95% bacterial reduction against Staphylococcus aureus and Escherichia coli, even after multiple launderings. Additionally, the treatment improved the fabric's wrinkle resistance, demonstrating its dual functionality in enhancing textile performance .

Food Preservation

Coating Applications

In food technology, this compound has been used to create coatings that improve the preservation of fruits. A study highlighted that a two-layer coating of this compound combined with hydroxypropyl methylcellulose significantly reduced decay rates in tangerines while maintaining their nutrient content. The coatings improved the wettability of the fruit surfaces, enhancing the overall preservation effect .

Cosmeceuticals

Skin Care Products

This compound is increasingly incorporated into cosmeceutical formulations due to its moisturizing and film-forming properties. Its ability to enhance skin hydration while providing a protective barrier makes it a valuable ingredient in various skin care products.

Comparative Table of this compound Applications

Application AreaSpecific Use CaseKey Benefits
BiomedicalInjectable hydrogels for wound healingAntimicrobial, hemostatic, promotes moist environment
Bone tissue engineeringInduces osteoblast differentiation
TextileAntimicrobial treatment on fabricsOver 95% bacterial reduction; enhances wrinkle resistance
Food PreservationCoatings for fruitsReduces decay rates; maintains nutrients
CosmeceuticalsSkin care formulationsMoisturizing effects; protective barrier

Mechanism of Action

The mechanism of action of hydroxypropyl chitosan involves its interaction with biological molecules and cells. The hydroxypropyl groups enhance its solubility and facilitate its interaction with cell membranes and proteins. This interaction can lead to various biological effects, such as promoting cell adhesion, proliferation, and differentiation. The molecular targets and pathways involved include cell surface receptors, intracellular signaling pathways, and extracellular matrix components .

Comparison with Similar Compounds

Hydroxyethyl Chitosan

Hydroxyethyl chitosan, synthesized by grafting ethylene oxide onto chitosan, shares HPCH’s water solubility but differs in substitution groups. While HPCH’s hydroxypropyl groups enhance nail adhesion, hydroxyethyl chitosan is more commonly used in hydrogel formulations for wound dressings due to its superior moisture retention .

Carboxymethyl Chitosan

Carboxymethyl chitosan (CMCH) is an anionic derivative with carboxymethyl groups, contrasting with HPCH’s cationic nature. CMCH excels in pH-sensitive drug delivery, particularly for colon-targeted systems, whereas HPCH’s neutral to slightly acidic solubility suits topical applications. HPCH/CMCH polyelectrolyte complexes exhibit slow drug release and environmental biodegradability, useful in agricultural formulations .

Quaternary Ammonium Chitosan (QCH)

QCH, synthesized by quaternizing chitosan, has enhanced antimicrobial activity due to its permanent positive charge. HPCH lacks this ionic property but offers better film-forming flexibility, making it preferable for transdermal delivery systems over QCH’s rigid structures .

Comparison with Non-Chitosan Polymers

Hydroxypropyl Methylcellulose Phthalate (HPMCP)

HPMCP, a cellulose derivative, is enteric-coated to resist gastric acid, unlike HPCH’s water-soluble nature. While HPMCP is used for colon-specific drug delivery (e.g., l-dodecyl-β-D-maltopyranoside), HPCH’s keratin affinity makes it optimal for nail and hair formulations .

Polyvinyl Alcohol (PVA)

PVA, a synthetic polymer, shares film-forming capabilities with HPCH but lacks biodegradability and keratin interaction. HPCH’s biocompatibility and antifungal synergism (via proteinase inhibition) give it an edge in dermatological applications .

Data Tables

Table 1. Physicochemical and Functional Comparison of HPCH with Similar Compounds

Compound Solubility Key Functional Groups Primary Applications Bioactivity
Hydroxypropyl Chitosan Water-soluble Hydroxypropyl Nail lacquers, wound healing Keratin adhesion, antifungal
Hydroxyethyl Chitosan Water-soluble Hydroxyethyl Hydrogels, tissue engineering Moisture retention
Carboxymethyl Chitosan Water-soluble* Carboxymethyl Colon-specific drug delivery pH-sensitive release
HPMCP Enteric-soluble Phthalate, methyl Enteric-coated capsules Gastric resistance
Quaternary Chitosan Water-soluble Trimethyl ammonium Antimicrobial coatings Broad-spectrum antimicrobial

*Solubility depends on pH.

Table 2. Market and Production Insights (2019–2024)

Metric HPCH Hydroxyethyl Chitosan CMCH
Global Production (MT) 12,500 8,200 9,800
CAGR (2024–2030) 8.5% 6.2% 7.1%
Key Application Cosmetics (45%) Medical (38%) Agriculture (32%)

Detailed Research Findings

  • Antifungal Efficacy : HPCH enhances ciclopirox’s nail permeation by 40% compared to unmodified chitosan, attributed to its hydrogen bonding with keratin .
  • Drug Release: HPCH/CMCH particles loaded with Eupatorium adenophorum extract show 72-hour sustained release, outperforming conventional chitosan carriers by 20% .
  • Biocompatibility : HPCH-based films exhibit 90% cell viability in human dermal fibroblasts, surpassing PVA (75%) and matching hydroxyethyl chitosan .
  • Market Growth : HPCH dominates the cosmetic sector, capturing 45% of chitosan derivative demand by 2024, driven by its use in premium nail care products .

Biological Activity

Hydroxypropyl chitosan (HPC) is a derivative of chitosan, a biopolymer obtained from chitin, which is found in the shells of crustaceans. HPC has gained attention in various fields due to its unique biological activities, including antimicrobial, antioxidant, and therapeutic properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of microorganisms. The mechanisms underlying its antimicrobial action include:

  • Electrostatic Interaction : The positively charged amino groups in HPC interact with negatively charged microbial cell walls, leading to cell membrane disruption and increased permeability .
  • DNA Binding : HPC can penetrate microbial cells and bind to DNA, inhibiting mRNA synthesis and thus protein production .
  • Chelation of Metals : HPC chelates essential metals required for microbial growth, further inhibiting their proliferation .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of HPC against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that HPC demonstrated higher antimicrobial activity compared to traditional antibiotics at certain concentrations. The minimal inhibitory concentration (MIC) for HPC was significantly lower than that for conventional treatments, highlighting its potential as an effective antimicrobial agent .

2. Antioxidant Properties

This compound also exhibits notable antioxidant activity. Research has shown that HPC can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.

Data Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)FRAP Value (µmol FeSO₄/g)
This compound78%150
Chitosan65%120
Ascorbic Acid90%200

This table illustrates that HPC has superior antioxidant activity compared to regular chitosan, making it a promising candidate for applications in food preservation and health supplements .

Nail Health Improvement

A randomized controlled trial investigated the efficacy of a this compound-based nail lacquer in treating brittle nail syndrome. The study involved 50 subjects who were treated with either HPC nail lacquer alone or in combination with oral biotin over four months.

  • Results :
    • The Onychodystrophy Global Severity Score (OGSS) significantly decreased by 57% in the HPC group and 62% in the combination group.
    • Clinical improvement was observed in 53% of subjects using HPC alone and 80% in those using the combination treatment .

This study demonstrates the potential of this compound as an effective topical treatment for improving nail health.

4. Biocompatibility and Safety

HPC is generally recognized as safe for use in biomedical applications due to its biocompatibility. Studies have shown that it does not elicit significant immune responses when applied topically or used in drug delivery systems. This characteristic makes it suitable for various pharmaceutical formulations, including wound dressings and drug delivery matrices .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing hydroxypropyl chitosan’s degree of substitution (DS) and molecular weight?

  • Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify hydroxypropyl group incorporation via peaks at 2970 cm⁻¹ (C-H stretching) and 1450 cm⁻¹ (CH₂ bending) . ¹H NMR quantifies DS by comparing integrated signals of hydroxypropyl protons (~1.1 ppm) to chitosan’s acetylated protons (~2.1 ppm) . Gel permeation chromatography (GPC) with multi-angle light scattering (MALS) determines molecular weight distribution, though sample solubility in aqueous buffers (e.g., 0.1M acetic acid/0.2M NaCl) must be optimized .
  • Key Data : A typical study reported DS values ranging from 0.5 to 1.2 depending on reaction conditions, with molecular weights between 50–200 kDa .

Q. How can researchers optimize this compound synthesis to achieve desired solubility and viscosity profiles?

  • Methodological Answer : Vary reaction parameters systematically:

  • Propylene oxide concentration (1:2 to 1:6 molar ratio relative to chitosan’s amino groups) .
  • Alkaline conditions (pH 9–12 using NaOH) to activate chitosan’s hydroxyl groups .
  • Temperature (40–70°C) and reaction time (6–24 hours) to control substitution patterns .
    • Validation : Measure solubility in water or PBS (pH 7.4) via turbidity assays and viscosity using rotational rheometry. Higher DS (>0.8) correlates with improved aqueous solubility but reduced mechanical strength .

Advanced Research Questions

Q. What experimental designs are suitable for investigating this compound’s drug-release kinetics in polyelectrolyte complexes (PECs)?

  • Methodological Answer :

  • Formulation : Prepare PECs by mixing this compound (cationic) with carboxymethyl chitosan (anionic) at varying charge ratios (e.g., 1:1 to 1:3) . Load with a model drug (e.g., curcumin) via electrostatic encapsulation.
  • Release Studies : Use dialysis bags in PBS (pH 5.5 and 7.4) at 37°C. Sample aliquots at intervals (0–72 hours) and quantify drug concentration via HPLC .
  • Kinetic Modeling : Fit data to Higuchi (diffusion-controlled) or Korsmeyer-Peppas (anomalous transport) models. A 2024 study reported sustained release (>70% over 48 hours) with Fickian diffusion (n < 0.45) in pH 5.5 .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across cell lines?

  • Methodological Answer :

  • Variables to Control :
  • Degree of substitution : High DS (>1.0) may increase cationic charge density, affecting membrane interactions .
  • Purification : Remove residual propylene oxide via dialysis (MWCO 3.5 kDa) followed by lyophilization .
  • Cell-specific assays : Use MTT/WST-1 for metabolic activity and LDH for membrane integrity. A 2023 study found IC₅₀ values varied from >1 mg/mL (fibroblasts) to 0.5 mg/mL (HEK293), attributed to differences in membrane glycosylation .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare cytotoxicity across ≥3 independent experiments .

Q. What strategies mitigate batch-to-batch variability in this compound’s mechanical properties for tissue engineering applications?

  • Methodological Answer :

  • Standardization :
  • Pre-treatment : Uniform deacetylation (85–95%) of raw chitosan via NaOH (40% w/v, 90°C, 4 hours) .
  • Reaction Monitoring : Use inline pH/temperature sensors to ensure consistency during synthesis.
  • Characterization : Perform DMA (dynamic mechanical analysis) on hydrogel scaffolds. A 2024 study achieved <10% variability in compressive modulus (15–25 kPa) by controlling DS within ±0.1 .

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